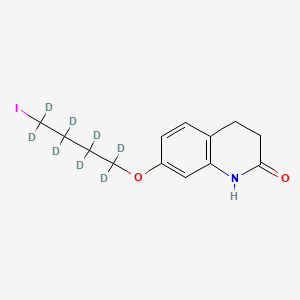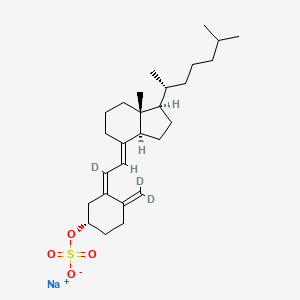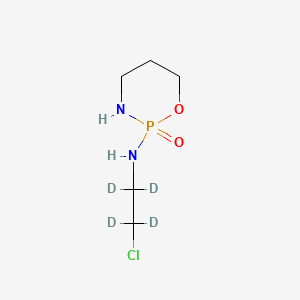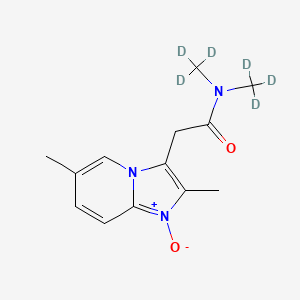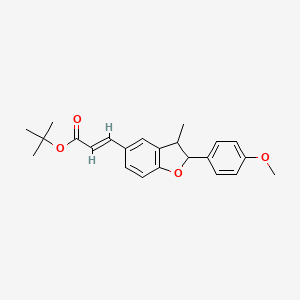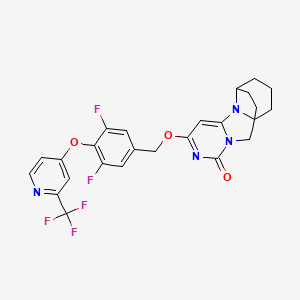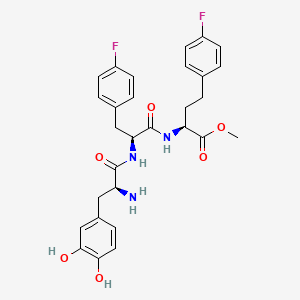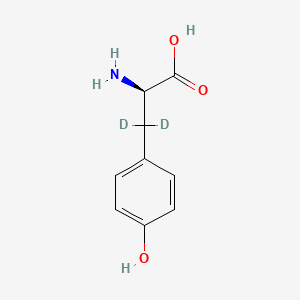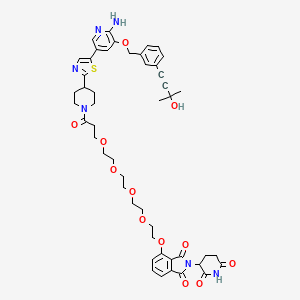
HPK1 Degrader SS47
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SS47 is a compound known for its role as a PROTAC-based HPK1 degrader. It is utilized in scientific research for its ability to degrade hematopoietic progenitor kinase 1 (HPK1) via proteasome-mediated pathways. This degradation significantly enhances the antitumor efficacy of BCMA CAR-T cell research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SS47 involves the creation of a PROTAC (Proteolysis Targeting Chimera) molecule designed to target HPK1. The synthetic route typically includes the formation of a bifunctional molecule that can bind to both the target protein (HPK1) and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein .
Industrial Production Methods
Industrial production of SS47 would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound. This includes precise control of reaction conditions such as temperature, pH, and solvent systems to optimize yield and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
SS47 primarily undergoes proteasome-mediated degradation reactions. It does not typically participate in common chemical reactions like oxidation, reduction, or substitution, as its primary function is biological rather than chemical .
Common Reagents and Conditions
The key reagents involved in the synthesis and application of SS47 include the bifunctional PROTAC molecule, E3 ubiquitin ligase, and the target protein HPK1. The conditions required for these reactions are typically mild, physiological conditions that are compatible with biological systems .
Major Products Formed
The major product formed from the reaction involving SS47 is the degraded HPK1 protein, which is ubiquitinated and subsequently broken down by the proteasome .
Aplicaciones Científicas De Investigación
SS47 has several significant applications in scientific research:
Cancer Research: SS47 enhances the antitumor efficacy of BCMA CAR-T cell therapy by degrading HPK1, an immunosuppressive regulatory kinase.
Immunotherapy: By targeting HPK1, SS47 helps in modulating immune responses, making it a promising candidate for cancer immunotherapies.
Biological Studies: SS47 is used to study the role of HPK1 in various biological processes, providing insights into its function and regulation.
Mecanismo De Acción
SS47 functions by binding to both HPK1 and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of HPK1, marking it for degradation by the proteasome. The degradation of HPK1 leads to enhanced antitumor activity in BCMA CAR-T cells, as HPK1 is an immunosuppressive kinase that negatively regulates T cell function .
Comparación Con Compuestos Similares
Similar Compounds
ARV-825: Another PROTAC-based degrader targeting BRD4.
dBET1: A PROTAC molecule targeting BET proteins for degradation.
PROTAC-1: A general PROTAC molecule used for targeting various proteins for degradation.
Uniqueness of SS47
SS47 is unique in its specific targeting of HPK1, making it particularly valuable for cancer immunotherapy research. Its ability to enhance the efficacy of BCMA CAR-T cells sets it apart from other PROTAC molecules that target different proteins .
Propiedades
Fórmula molecular |
C49H56N6O12S |
|---|---|
Peso molecular |
953.1 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[3-[4-[5-[6-amino-5-[[3-(3-hydroxy-3-methylbut-1-ynyl)phenyl]methoxy]pyridin-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C49H56N6O12S/c1-49(2,61)15-11-32-5-3-6-33(27-32)31-67-39-28-35(29-51-44(39)50)40-30-52-46(68-40)34-12-16-54(17-13-34)42(57)14-18-62-19-20-63-21-22-64-23-24-65-25-26-66-38-8-4-7-36-43(38)48(60)55(47(36)59)37-9-10-41(56)53-45(37)58/h3-8,27-30,34,37,61H,9-10,12-14,16-26,31H2,1-2H3,(H2,50,51)(H,53,56,58) |
Clave InChI |
LUUCVCRHWBVGNN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=CC=CC(=C1)COC2=C(N=CC(=C2)C3=CN=C(S3)C4CCN(CC4)C(=O)CCOCCOCCOCCOCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


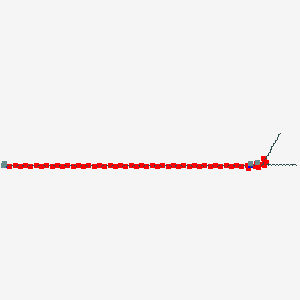
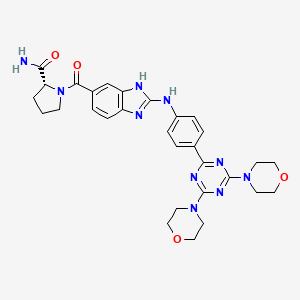
![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
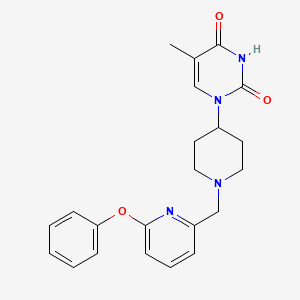
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
